

"chemical structure and properties of aluminum acetotartrate"

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Aluminum acetotartrate

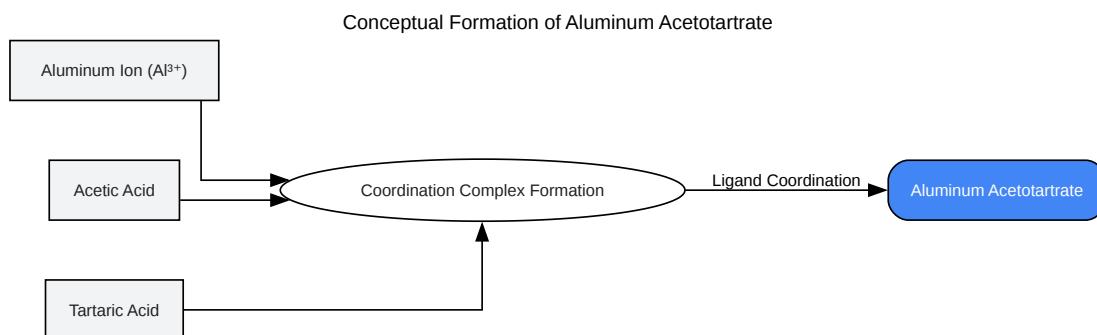
Cat. No.: B1169463

[Get Quote](#)

Aluminum Acetotartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract


Aluminum acetotartrate, a complex organometallic compound, has applications in the pharmaceutical and medical fields as an astringent and antiseptic agent. This technical guide provides a detailed overview of its chemical structure, physicochemical properties, and the analytical methodologies pertinent to its characterization. Due to the limited availability of specific experimental data in publicly accessible literature, this guide combines established information with generalized experimental protocols and logical process flows to serve as a valuable resource for professionals in research and drug development.

Chemical Structure and Composition

Aluminum acetotartrate is an aluminum salt of acetic acid and tartaric acid.^[1] Its precise structure can be complex and may exist in various forms. The most commonly cited chemical formula is $C_6H_7AlO_8$.^[2] However, it is also described as a complex composed of approximately 70% basic aluminum acetate and 30% tartaric acid, which corresponds to a molecular formula of $C_{18}H_{18}O_{21}Al_2$.^[3] This suggests the potential for polymeric structures or mixtures of coordinated species in the solid state and in solution.

The coordination of the aluminum ion (Al^{3+}) with both acetate and tartrate ligands is central to its structure. Tartaric acid, being a dicarboxylic acid with two hydroxyl groups, can act as a multidentate ligand, forming chelate rings with the aluminum ion. The acetate ion also coordinates with the aluminum center. The spatial arrangement of these ligands around the aluminum core dictates the overall molecular geometry.

Below is a diagram illustrating the logical relationship of the components forming **aluminum acetotartrate**.

[Click to download full resolution via product page](#)

Caption: Conceptual formation pathway of **Aluminum Acetotartrate**.

Physicochemical Properties

A summary of the known physicochemical properties of **aluminum acetotartrate** is presented in Table 1. There is a notable lack of experimentally determined values for several properties in readily available literature.

Table 1: Physicochemical Properties of **Aluminum Acetotartrate**

Property	Value	Source
Molecular Formula	$C_6H_7AlO_8$	[2]
$C_{18}H_{18}O_{21}Al_2$	[3]	
Molecular Weight	234.10 g/mol	[2]
624.28 g/mol	[3]	
Appearance	Colorless or yellowish crystals or powder. [3][4]	[3][4]
Solubility	Freely but exceedingly slowly soluble in water (300 g/L at 20 °C). [3][4]	[3][4]
Insoluble in alcohol and ether. [4]	[4]	
Melting Point	Not available (likely decomposes).	
Density	Not available.	

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of **aluminum acetotartrate** are not widely published. However, based on general principles of coordination chemistry and analytical techniques for organometallic compounds, the following methodologies can be proposed.

Synthesis

A generalized synthesis would involve the reaction of a soluble aluminum salt with acetic acid and tartaric acid in an aqueous medium. The reaction conditions, such as pH, temperature, and stoichiometry of the reactants, would be critical in determining the final product's composition and purity.

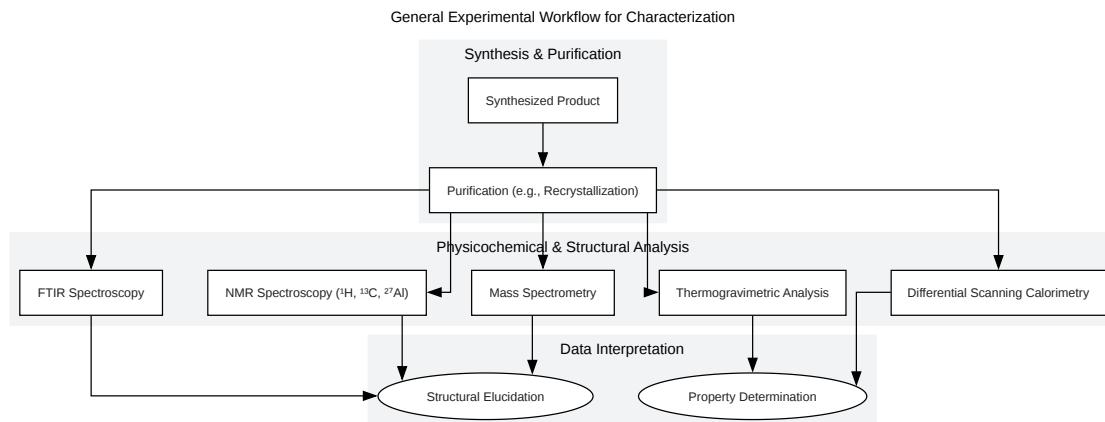
Proposed Synthesis Protocol:

- Preparation of Aluminum Hydroxide Gel: A solution of an aluminum salt (e.g., aluminum chloride or aluminum sulfate) is treated with a base (e.g., ammonium hydroxide) to precipitate aluminum hydroxide. The precipitate is then thoroughly washed with deionized water to remove any soluble impurities.
- Reaction with Ligands: The freshly prepared aluminum hydroxide gel is suspended in water. Stoichiometric amounts of acetic acid and tartaric acid are added to the suspension.
- Reaction and Isolation: The reaction mixture is heated and stirred for a defined period to facilitate the coordination reaction. The resulting solution is then filtered to remove any unreacted starting material. The product can be isolated by controlled evaporation of the solvent or by precipitation through the addition of a miscible non-solvent.
- Purification: The crude product can be purified by recrystallization from a suitable solvent system.

Characterization

A comprehensive characterization of **aluminum acetotartrate** would involve a combination of spectroscopic and thermal analysis techniques.

Table 2: Proposed Experimental Methodologies for Characterization

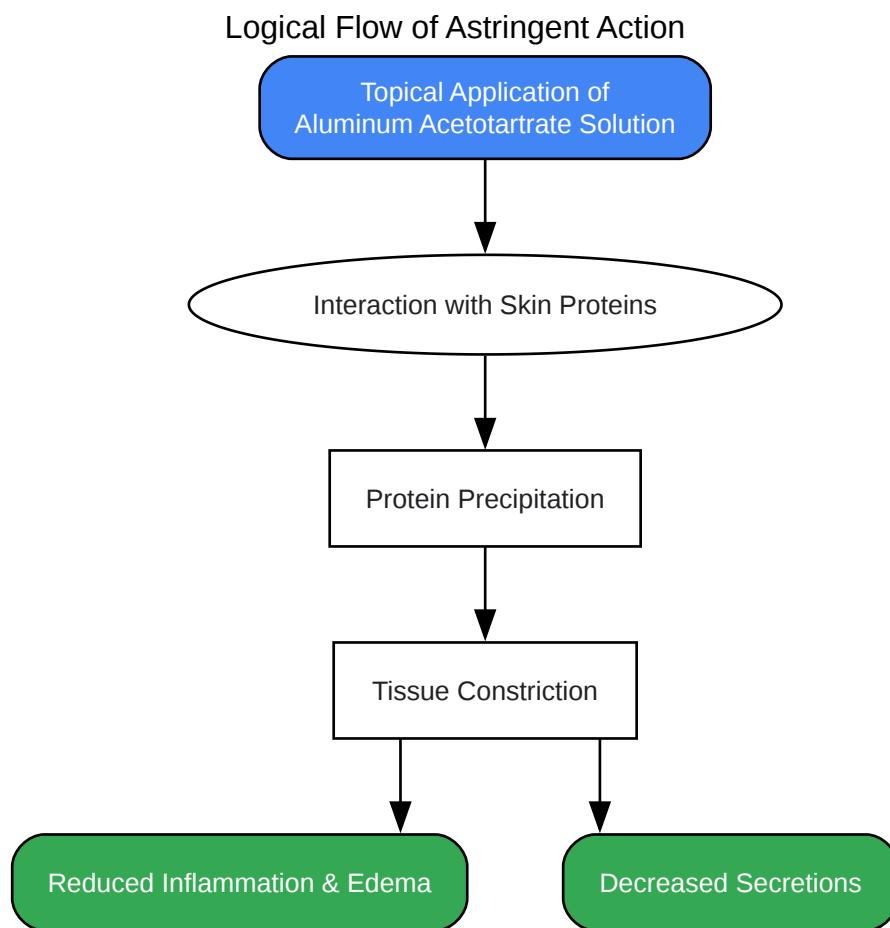

Technique	Parameter	Experimental Details
Infrared (IR) Spectroscopy	Functional Group Identification	<p>The sample is prepared as a KBr pellet or analyzed using an ATR accessory. The spectrum is recorded over the range of 4000-400 cm^{-1}. Expected characteristic peaks include O-H stretches from the tartrate hydroxyl groups and coordinated water, C=O stretches from the acetate and tartrate carboxylate groups, and Al-O vibrations in the low-frequency region.</p>
Nuclear Magnetic Resonance (NMR) Spectroscopy	Structural Elucidation	<p>^1H and ^{13}C NMR spectra would be recorded in a suitable solvent (e.g., D_2O). The chemical shifts and coupling constants would provide information on the proton and carbon environments of the acetate and tartrate ligands. ^{27}Al NMR could provide insights into the coordination environment of the aluminum center.</p>

Mass Spectrometry (MS)	Molecular Weight and Fragmentation	Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry could be used to determine the molecular weight of the complex and study its fragmentation patterns, providing clues about its structure and bonding.
Thermogravimetric Analysis (TGA)	Thermal Stability	The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). The weight loss as a function of temperature would indicate the decomposition pattern, including the loss of coordinated water and the thermal degradation of the organic ligands.
Differential Scanning Calorimetry (DSC)	Phase Transitions	The sample is heated or cooled at a constant rate to identify thermal transitions such as melting, crystallization, and decomposition. This would provide information on the thermal stability and phase behavior of the compound.

Below is a diagram representing a general workflow for the characterization of a synthesized aluminum complex like **aluminum acetotartrate**.

[Click to download full resolution via product page](#)

Caption: A typical workflow for the characterization of aluminum complexes.


Signaling Pathways and Logical Relationships

The primary application of **aluminum acetotartrate** is as a topical astringent and antiseptic. Its mechanism of action is not related to complex intracellular signaling pathways but rather to its direct physicochemical effects on tissues.

- **Astringent Action:** Aluminum salts cause the constriction of tissues by precipitating proteins. This action helps to reduce local edema, inflammation, and secretions.

- Antiseptic Action: The acidic nature of the compound in solution creates an environment that is unfavorable for the growth of certain microorganisms.

The logical relationship in its therapeutic action is straightforward, as depicted below.

[Click to download full resolution via product page](#)

Caption: The mechanism of astringent action of **aluminum acetotartrate**.

Conclusion

Aluminum acetotartrate is a compound of interest in pharmaceutical formulations due to its astringent and antiseptic properties. While its fundamental composition is known, a

comprehensive public database of its physicochemical properties and detailed experimental protocols for its synthesis and characterization is lacking. This guide has consolidated the available information and proposed logical experimental frameworks to aid researchers and drug development professionals in their work with this compound. Further research to fully elucidate its structural nuances and to develop standardized analytical methods would be of significant value to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. US20020137960A1 - Process for producing aluminum diacetate monobasic - Google Patents [patents.google.com]
- 2. Aluminum acetotartrate | C6H7AlO8 | CID 76968033 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. americanelements.com [americanelements.com]
- 4. Aluminium acetotartrate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["chemical structure and properties of aluminum acetotartrate"]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1169463#chemical-structure-and-properties-of-aluminum-acetotartrate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com